Dibenzo(b,e)(1,4)dioxin-2-ol
Description
Dibenzo(b,e)(1,4)dioxin-2-ol is a hydroxylated derivative of dibenzo[b,e][1,4]dioxin (CAS 262-12-4), a polycyclic aromatic compound consisting of two benzene rings fused to a 1,4-dioxin ring. The hydroxyl (-OH) group at position 2 distinguishes it from its parent structure and other derivatives. This compound shares structural similarities with polychlorinated dibenzodioxins (PCDDs) and polybrominated dibenzodioxins (PBDDs), but its hydroxyl substituent imparts distinct physicochemical and biological properties .
Properties
CAS No. |
71866-40-5 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2-ol |
InChI |
InChI=1S/C12H8O3/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,13H |
InChI Key |
FWLAOVKZMGIRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-chlorophenol in the presence of a base, followed by cyclization to form the dioxin ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxin ring can be reduced to form a dihydro-dioxin derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Formation of dibenzo(b,e)(1,4)dioxin-2-one or dibenzo(b,e)(1,4)dioxin-2-carboxylic acid.
Reduction: Formation of dihydro-dibenzo(b,e)(1,4)dioxin-2-ol.
Substitution: Formation of halogenated derivatives such as this compound-3-bromide.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Chlorinated Derivatives
Chlorinated dibenzodioxins, such as 2,7-dichlorodibenzo[b,e][1,4]dioxin (CAS 33857-26-0) and 1,2,4-trichlorodibenzo[b,e][1,4]dioxin, are well-studied environmental pollutants. Key differences include:
- Substituent Effects : Chlorine atoms increase lipophilicity and environmental persistence, whereas the hydroxyl group in Dibenzo(b,e)(1,4)dioxin-2-ol enhances solubility in polar solvents .
- Toxicity : Chlorinated congeners with substitutions at positions 2, 3, 7, or 8 exhibit high toxicity via aryl hydrocarbon receptor (AhR) activation. In contrast, hydroxylation at position 2 may reduce toxicity due to altered binding affinity .
Table 1: Comparative Properties of Selected Dibenzo[b,e][1,4]dioxin Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Toxicity (WHO-TEQ) |
|---|---|---|---|---|
| This compound | C₁₂H₈O₃ | 200.19 | -OH at C2 | Not classified |
| 2,7-Dichlorodibenzo[b,e][1,4]dioxin | C₁₂H₆Cl₂O₂ | 253.08 | -Cl at C2, C7 | 0.1–1.0* |
| 1,2,4-Trichlorodibenzo[b,e][1,4]dioxin | C₁₂H₅Cl₃O₂ | 287.53 | -Cl at C1, C2, C4 | 0.5–5.0* |
*Toxicity ranges based on WHO-TEQ values for chlorinated analogs .
Hydroxylated Derivatives
Hydroxylation patterns significantly alter biological activity:
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